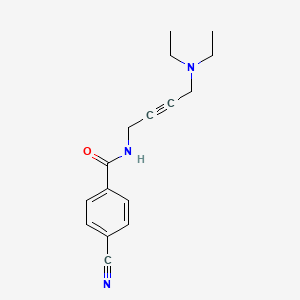

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention due to its potential application in scientific research. This compound is known for its unique properties that make it an ideal candidate for various research applications.

Scientific Research Applications

Targeted Drug Delivery and Cancer Therapy

Alkylating Benzamides with Melanoma Cytotoxicity

Radioiodinated derivatives of benzamide have been identified as selective agents for melanotic melanoma, used for imaging in nuclear medicine. New derivatives conjugated with alkylating cytostatics have been synthesized, demonstrating high uptake in melanoma cells and increased cytotoxicity against melanoma cells compared to standard cytostatic drugs, highlighting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Enzyme Inhibition for Therapeutic Applications

Bi-heterocyclic Benzamides as Alkaline Phosphatase Inhibitors

Novel bi-heterocyclic benzamides have shown potent inhibition against alkaline phosphatase, a key enzyme involved in bone and teeth calcification. These molecules, synthesized through a series of reactions, could serve as non-toxic medicinal scaffolds for managing conditions related to abnormal calcification (Abbasi et al., 2019).

Material Science and Organic Electronics

Organic Electroluminescent Compounds

A derivative compound, 3-(5'-chloro-2'-benzoxazolyl)-7-diethylamino-2H-1-benzo-pyran-2-one, was synthesized for use in organic electroluminescent devices. This synthesis demonstrates the compound's role in developing materials for electronic applications, where solvent, temperature, and catalyst optimizations were key to enhancing yield (Shi Juan-ling, 2006).

Synthesis and Properties of Organic Chromophores

Two-Photon-Absorbing Cycloalkanone Chromophores

Cycloalkanone derivatives have been characterized for their two-photon absorption properties, crucial for applications in photophysics and photochemistry. The synthesis of these compounds, including 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, highlights their potential as materials for nonlinear optical applications, with studies revealing insights into their molecular structure and photophysical behavior (Nakayama et al., 1998).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Similar compounds have been found to affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities .

properties

IUPAC Name |

4-cyano-N-[4-(diethylamino)but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-3-19(4-2)12-6-5-11-18-16(20)15-9-7-14(13-17)8-10-15/h7-10H,3-4,11-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNWEDFZYWDAED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)

![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)

![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)

![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2729054.png)

![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2729060.png)